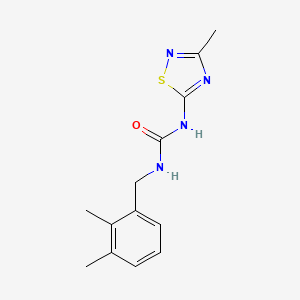![molecular formula C23H29N5O B4529305 2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide](/img/structure/B4529305.png)
2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide
Overview
Description
2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound . Industrial production methods often involve optimizing these steps to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol solution.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include m-chloroperoxybenzoic acid, trimethylsilyl cyanide, and sodium. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound has potential therapeutic applications due to its ability to interact with multiple biological targets.
Industry: It can be used in the development of new drugs and other chemical products.
Mechanism of Action
The mechanism of action of 2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide involves its interaction with various molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can result in antiviral, anti-inflammatory, and anticancer effects, among others.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity.
What sets 2-[2-Methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide apart is its unique structure, which allows for a broader range of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[2-methyl-3-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O/c1-17-21(20-7-2-3-8-22(20)28(17)16-23(24)29)14-26-18-9-12-27(13-10-18)15-19-6-4-5-11-25-19/h2-8,11,18,26H,9-10,12-16H2,1H3,(H2,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUOKGDXOJXYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)CNC3CCN(CC3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]isobutylamine](/img/structure/B4529235.png)
![[4-[4-(Methylaminomethyl)triazol-1-yl]piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B4529242.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(methylsulfonyl)acetamide](/img/structure/B4529250.png)


![N-{4-[(3-isoxazolidin-2-ylpropanoyl)amino]phenyl}-5-methyl-2-furamide](/img/structure/B4529261.png)
![(E)-2-methyl-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)but-2-en-1-amine](/img/structure/B4529263.png)
![2-[4-[(2-Methyl-1-benzofuran-5-yl)methyl]piperazin-1-yl]ethanol](/img/structure/B4529271.png)
![N-(3-acetylphenyl)-4-[[(2S,5R)-2,5-dimethylpiperazin-1-yl]methyl]benzamide](/img/structure/B4529276.png)
![N-(3-chloro-2-methylphenyl)-N'-[3-(pyridin-3-yloxy)propyl]malonamide](/img/structure/B4529285.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,8-dimethylquinoline-4-carboxamide](/img/structure/B4529294.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]methanamine](/img/structure/B4529297.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B4529315.png)
![{[5-(5-chloro-2-thienyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4529319.png)
